molecular formula C18H21ClN2O3 B2784508 Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate CAS No. 325992-62-9

Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate

Cat. No.: B2784508
CAS No.: 325992-62-9
M. Wt: 348.83
InChI Key: YWEXHQWKIYEQNE-UHFFFAOYSA-N
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Description

Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate is a synthetic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and antifungal properties

Preparation Methods

The synthesis of Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate involves several steps. One common method includes the reaction of 5-chloro-8-hydroxyquinoline with ethyl glyoxylate and morpholine in toluene under microwave irradiation . The reaction conditions typically involve heating the mixture at 100°C for 2.5 hours. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal infections.

    Medicine: Its potential anticancer properties are being explored for the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.

Comparison with Similar Compounds

Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate can be compared with other quinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.

Properties

IUPAC Name

ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3/c1-2-24-18(23)12-5-8-21(9-6-12)11-13-10-15(19)14-4-3-7-20-16(14)17(13)22/h3-4,7,10,12,22H,2,5-6,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWEXHQWKIYEQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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